2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid
Overview
Description
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is often used in the pharmaceutical industry for the synthesis of drugs, such as antimalarials, antibiotics, and antivirals.
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is C7H4BCl2F3O2 . The SMILES string representation is OB(C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)O .Chemical Reactions Analysis
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . It can also be used in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.Physical And Chemical Properties Analysis
The physical form of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is solid . The molecular weight is 258.82 .Scientific Research Applications
Catalysis and Organic Synthesis
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid derivatives have been explored for their catalytic properties and utility in organic synthesis. For instance, derivatives of phenylboronic acid have been shown to catalyze dehydrative condensation between carboxylic acids and amines, enabling efficient amidation processes critical for peptide synthesis and pharmaceutical development (Wang, Lu, & Ishihara, 2018). Additionally, the Suzuki–Miyaura reaction has been employed to selectively synthesize diaryl-3-(trifluoromethyl)pyridines using 2,6-dichloro-3-(trifluoromethyl)pyridine, demonstrating its role in facilitating the formation of complex aromatic compounds (Ahmed et al., 2013).
Protective Groups in Synthesis
Phenylboronic esters derived from 2,6-bis(trifluoromethyl)phenylboronic acids have been applied as protective groups for diols, showcasing their stability and reusability in organic transformations. This approach provides a strategy for the protection and deprotection of functional groups under mild conditions, crucial for the synthesis of complex organic molecules with high precision (Shimada et al., 2018).
Materials Science and Nanotechnology
In the realm of materials science, phenylboronic acid derivatives have been utilized for the fabrication of advanced materials and nanotechnologies. For example, the decoration of polymeric nanomaterials with phenylboronic acids has opened new avenues in drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acids for targeted therapeutic applications and sensitive detection of biological molecules (Lan & Guo, 2019).
Safety And Hazards
The safety information for 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
[2,6-dichloro-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEZCAHXSFQDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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